molecular formula C8H14O4 B2440789 Methyl 2,2-dimethoxycyclobutanecarboxylate CAS No. 152530-93-3

Methyl 2,2-dimethoxycyclobutanecarboxylate

Cat. No.: B2440789
CAS No.: 152530-93-3
M. Wt: 174.196
InChI Key: QJUKDAABUDTITN-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxycyclobutanecarboxylate is an organic compound with the molecular formula C8H14O4. It is a methyl ester derivative of cyclobutanecarboxylic acid, featuring two methoxy groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethoxycyclobutanecarboxylate can be synthesized through several methods One common approach involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethoxycyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Methyl 2,2-dimethoxycyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutane-containing compounds.

    Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with cyclobutane frameworks.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2,2-dimethoxycyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups and cyclobutane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclobutanecarboxylate: Lacks the methoxy groups, resulting in different reactivity and applications.

    Ethyl 2,2-dimethoxycyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Cyclobutanecarboxylic acid: The parent compound without esterification or methoxy substitution.

Uniqueness

Methyl 2,2-dimethoxycyclobutanecarboxylate is unique due to the presence of both methoxy groups and the methyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2,2-dimethoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKDAABUDTITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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